molecular formula C18H27Cl2N3O2 B12845881 2,2'-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride

2,2'-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride

Cat. No.: B12845881
M. Wt: 388.3 g/mol
InChI Key: NWGJHRUCGYVRJI-UHFFFAOYSA-N
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Description

2,2’-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride is a synthetic compound with significant applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride involves multiple steps. One common method includes the reaction of 5-chloroquinoline with a suitable amine to form an intermediate, which is then reacted with ethylene oxide to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2,2’-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((4-((5-Chloroquinolin-4-yl)amino)pentyl)azanediyl)bis(ethan-1-ol) hydrochloride is unique due to its specific structure, which allows it to interact with multiple molecular targets. Its dual functionality as both an antimalarial and antiviral agent makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C18H27Cl2N3O2

Molecular Weight

388.3 g/mol

IUPAC Name

2-[4-[(5-chloroquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol;hydrochloride

InChI

InChI=1S/C18H26ClN3O2.ClH/c1-14(4-3-9-22(10-12-23)11-13-24)21-17-7-8-20-16-6-2-5-15(19)18(16)17;/h2,5-8,14,23-24H,3-4,9-13H2,1H3,(H,20,21);1H

InChI Key

NWGJHRUCGYVRJI-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN(CCO)CCO)NC1=C2C(=NC=C1)C=CC=C2Cl.Cl

Origin of Product

United States

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